molecular formula C7H8F2N2O3 B10905973 Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10905973
M. Wt: 206.15 g/mol
InChI Key: HRFYJCVKYIOTQQ-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a fluorinated organic compound with significant applications in various scientific fields. The presence of difluoromethyl and hydroxymethyl groups in its structure imparts unique chemical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.

    Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, where nucleophiles can replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of Methyl 3-(difluoromethyl)-1-(carboxymethyl)-1H-pyrazole-4-carboxylate.

    Reduction: Formation of Methyl 3-(monofluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

The compound’s fluorinated structure enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It can be used to design novel pharmaceuticals with improved pharmacokinetic properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities, contributing to the development of new drugs.

Industry

In the agrochemical industry, this compound is used to synthesize active ingredients for pesticides and herbicides. Its stability and reactivity make it suitable for developing compounds with enhanced efficacy and environmental safety.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity to target proteins, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Methyl 3-(chloromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Contains a chloromethyl group instead of a difluoromethyl group.

    Methyl 3-(methyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Lacks fluorine atoms, having a simple methyl group.

Uniqueness

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and stability compared to non-fluorinated analogs, making it particularly valuable in drug design and agrochemical development.

Properties

Molecular Formula

C7H8F2N2O3

Molecular Weight

206.15 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-(hydroxymethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O3/c1-14-7(13)4-2-11(3-12)10-5(4)6(8)9/h2,6,12H,3H2,1H3

InChI Key

HRFYJCVKYIOTQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CO

Origin of Product

United States

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